methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
Brand Name: Vulcanchem
CAS No.: 1807937-85-4
VCID: VC7503285
InChI: InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1
SMILES: COC(=O)C12CCOCC1CNC2
Molecular Formula: C9H15NO3
Molecular Weight: 185.223

methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate

CAS No.: 1807937-85-4

Cat. No.: VC7503285

Molecular Formula: C9H15NO3

Molecular Weight: 185.223

* For research use only. Not for human or veterinary use.

methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate - 1807937-85-4

Specification

CAS No. 1807937-85-4
Molecular Formula C9H15NO3
Molecular Weight 185.223
IUPAC Name methyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate
Standard InChI InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1
Standard InChI Key AYUVCHHHSGKOEH-IONNQARKSA-N
SMILES COC(=O)C12CCOCC1CNC2

Introduction

Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate is a complex organic compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . This compound is identified by the PubChem CID 91647464 and has several synonyms, including 1807937-85-4 and AKOS026742416 . It is primarily used in research and development contexts.

Synthesis and Applications

The synthesis of compounds similar to methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate often involves complex organic reactions, including those involving carbamate derivatives. These compounds are typically used in pharmaceutical and agrochemical research due to their diverse biological activities.

Synthesis Overview

While specific synthesis details for methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate are not widely documented, related compounds are synthesized through multi-step reactions involving carbamate derivatives. Factors such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity.

Applications

The applications of such compounds are primarily in the fields of pharmaceuticals and agrochemicals. They are often used as intermediates or building blocks in the synthesis of more complex molecules with potential therapeutic or agricultural uses.

Research Findings and Future Directions

Research on methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate is limited, but compounds with similar structures have shown potential in drug discovery. Further studies are needed to explore its biological activities and potential applications. Techniques such as molecular docking and kinetic assays could provide insights into its mechanism of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator